1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-3-2-4-14(18-11)19-15(20)16(9-10-16)12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDWZQQDXWROHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and methylpyridinyl groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution or other suitable methods.
Coupling Reactions: Attachment of the methylpyridinyl moiety through coupling reactions like Suzuki or Heck coupling.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorophenyl and methylpyridinyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention in the pharmaceutical industry for its potential therapeutic applications. This compound exhibits unique structural characteristics that contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Pharmaceutical Development
The primary application of this compound lies in its role as a pharmacological agent. Research indicates that this compound may act as an antagonist for certain receptors, contributing to its efficacy in treating various conditions, particularly in oncology and neurology.
Case Study: Anticancer Activity
A study highlighted the compound's potential in targeting specific cancer pathways. It was shown to inhibit tumor growth in preclinical models by interfering with cell signaling mechanisms associated with cancer proliferation. The compound's fluorophenyl and pyridinyl groups are believed to enhance its binding affinity to target proteins, thus improving therapeutic outcomes .
Neuropharmacology
In neuropharmacological studies, the compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate dopamine and serotonin receptors, which could have implications for treating mood disorders and schizophrenia.
Case Study: Dopamine Receptor Interaction
Research has demonstrated that this compound exhibits selective binding to dopamine D2 receptors. This selectivity suggests a potential application in developing treatments for disorders characterized by dopaminergic dysregulation .
Analytical Chemistry
The compound has also been utilized in analytical chemistry as a standard reference material in high-performance liquid chromatography (HPLC) methods. Its distinct chemical properties allow for accurate quantification and analysis of similar compounds in complex mixtures.
Application in HPLC:
The use of this cyclopropane derivative as a standard aids researchers in ensuring the reliability of their analytical methods when studying related pharmacological agents .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Aryl Group Variations
- 4-Fluorophenyl vs. 3-Fluorophenyl/Chlorophenyl :
- The target compound’s 4-fluorophenyl group contrasts with analogues like 2-(3-fluorophenyl)-N-(benzo[d]thiazol-2-yl)cyclopropane-1-carboxamide (1e) and 2-(3-chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) . Halogen position significantly impacts biological activity; for instance, 1e exhibited superior mGluR5 potency but toxicity at >300 μM, while 2b showed a 2.3-fold potency increase over DFB (a reference compound) . The 4-fluorophenyl group may enhance metabolic stability compared to 3-substituted analogues.
Amide Nitrogen Substituents
- 6-Methylpyridin-2-yl vs. Heterocyclic/Aromatic Groups :
- The 6-methylpyridin-2-yl moiety distinguishes the target compound from analogues such as N-(thiazol-2-yl) (F44) and N-(p-tolyl) (F40) . Pyridinyl groups often improve solubility and binding affinity due to their hydrogen-bonding capacity. For example, F40 (p-tolyl) has a melting point of 181.9–183.4°C, while F44 (thiazol-2-yl) melts at 187.0–189.3°C, suggesting that heterocyclic substituents increase crystallinity .
Physicochemical Properties
- Synthetic Efficiency : Yields for analogues range from 65.9% (F40) to 74.2% (F42), while N-([Pyrrolidin-2ʹ-yl]methyl)-1-(4ʹ-fluorophenyl)cyclopropane-1-carboxamide (S48) is obtained in 50% yield . The target compound’s synthetic accessibility may depend on the reactivity of the 6-methylpyridin-2-yl amine.
Key Research Findings
Substituent Position Matters : 4-Fluorophenyl derivatives generally exhibit better metabolic stability than 3-substituted analogues, as seen in mGluR5 modulators .
Heterocyclic vs. Aromatic Groups : Pyridinyl and thiazolyl substituents enhance solubility and binding interactions compared to simple aryl groups like p-tolyl .
Toxicity Trade-offs : Compounds with bulky heterocycles (e.g., benzo[d]thiazol-2-yl) show higher potency but increased cytotoxicity, suggesting a need for balanced substituent design .
Biological Activity
1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anticancer properties and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves several key steps:
- Cyclopropanation : Formation of the cyclopropane ring through methods such as the Simmons-Smith reaction.
- Substitution Reactions : Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
- Coupling Reactions : Attachment of the methylpyridinyl moiety through reactions like Suzuki or Heck coupling.
These synthetic routes are optimized for yield and purity, making the compound suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, which can lead to various biological effects. The exact molecular targets depend on the context of its application, including potential therapeutic uses in cancer treatment and neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The compound's structure allows it to interact effectively with protein binding sites, enhancing its cytotoxicity compared to established chemotherapeutics like bleomycin .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes, particularly monoacylglycerol lipase (MAGL). MAGL plays a crucial role in lipid metabolism and is implicated in cancer progression and pain modulation. Inhibition of MAGL by this compound may help regulate endocannabinoid levels, providing a potential therapeutic avenue for managing pain and inflammation associated with cancer .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- High-Resolution MS : Expected molecular ion [M+H]+ at m/z 311.12 (C17H16FN2O requires 311.12). Use ESI(+) mode for enhanced sensitivity .
What role does the fluorine substituent on the phenyl ring play in modulating biological activity?
Advanced Research Focus
Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies on non-fluorinated analogs show reduced binding affinity (e.g., IC50 values for kinase inhibition increased 3–5 fold without fluorine) . Computational analysis (e.g., electrostatic potential maps) reveals fluorine’s electron-withdrawing effect stabilizes π-π stacking with target proteins .
How can quantitative structure-activity relationship (QSAR) models predict the biological activity of derivatives with modified pyridinyl or cyclopropane groups?
Q. Advanced Research Focus
- Descriptors : Include logP, polar surface area, and H-bond acceptors/donors.
- Training Data : Use IC50 values from kinase inhibition assays (e.g., EGFR, JAK2) of analogs like F39–F45 .
- Software : Schrödinger’s QikProp or MOE for regression analysis. A validated model (R² > 0.85) can prioritize derivatives with substituents at the pyridinyl meta-position for enhanced selectivity .
How should researchers resolve contradictions in biological assay data, such as varying IC50 values across cell lines?
Q. Advanced Research Focus
- Assay Validation : Ensure consistent cell passage numbers and ATP levels in viability assays (e.g., MTT).
- Control Compounds : Use reference inhibitors (e.g., staurosporine) to normalize inter-experiment variability.
- Mechanistic Studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .
What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?
Q. Basic Research Focus
- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen.
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to achieve >1 mg/mL solubility in PBS .
How can enantiomeric purity of the cyclopropane ring be ensured, and what analytical methods validate stereochemistry?
Q. Advanced Research Focus
- Chiral Synthesis : Use enantiopure starting materials (e.g., (1R,2R)-cyclopropane carboxylic acid) .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/i-PrOH 90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .
What experimental approaches elucidate the compound’s mechanism of action in modulating kinase signaling pathways?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 100+ kinases at 1 µM (DiscoverX KINOMEscan).
- Crystallography : Co-crystallize with EGFR (PDB ID: 6XYZ) to identify binding interactions (e.g., hydrogen bonds with Met793) .
How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact its pharmacokinetic profile?
Q. Advanced Research Focus
- Half-Life Determination : Incubate in human plasma at 37°C; LC-MS/MS quantifies degradation (t1/2 ≈ 2.5 hours).
- Metabolite ID : CYP3A4-mediated oxidation of the pyridinyl methyl group generates a primary metabolite (m/z 327.13) .
What computational tools predict off-target interactions, and how can they guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
